芦丁 B

描述

Synthesis Analysis

Asparanin B's synthesis involves intricate biochemical processes, primarily observed in specific plant species and through synthetic biochemical methods. The synthesis pathways are characterized by the conversion of aspartate and glutamine to asparagine and glutamate in an ATP-dependent reaction, showcasing the enzyme's role in asparagine synthesis (Lomelino et al., 2017).

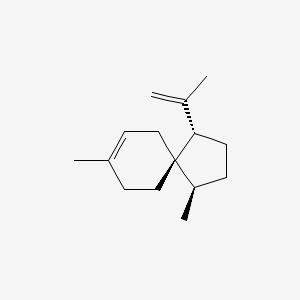

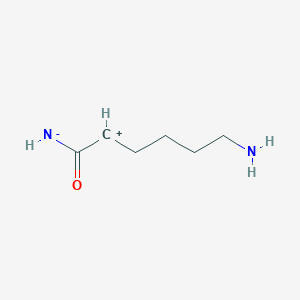

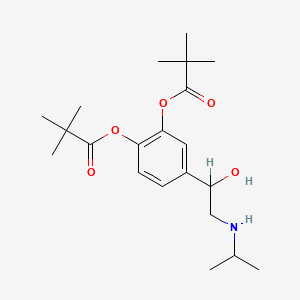

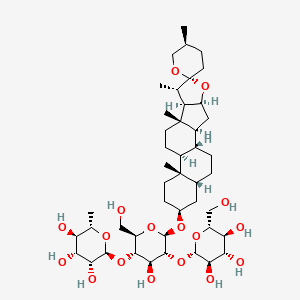

Molecular Structure Analysis

The molecular structure of Asparanin B is complex, featuring specific bonding patterns and molecular configurations. Studies on similar compounds have shown that the structure of asparagine synthetase B, which is involved in the synthesis of asparagine (a related amino acid), provides insights into the enzyme's functional domains and active sites (T. M. Larsen et al., 1999). This understanding is crucial for unraveling the synthesis and functionality of Asparanin B.

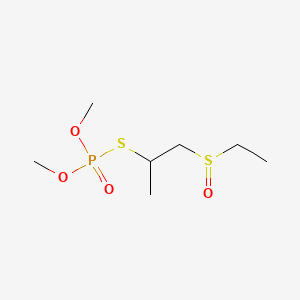

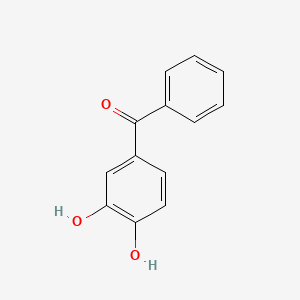

Chemical Reactions and Properties

Asparanin B undergoes various chemical reactions, indicative of its chemical properties. The enzyme asparagine synthetase B (AS-B) catalyzes the synthesis of asparagine from aspartic acid and glutamine in an ATP-dependent manner, which signifies the compound's active involvement in amino acid synthesis (S. Boehlein et al., 1996). Understanding these reactions is pivotal for comprehending Asparanin B's chemical behavior and interactions.

Physical Properties Analysis

The physical properties of Asparanin B, such as solubility, melting point, and crystalline structure, are essential for its practical applications. While specific studies on Asparanin B's physical properties are limited, research on asparagine synthetase offers a framework for predicting its behavior. The enzyme's stability, crystalline structure, and reaction conditions provide a basis for understanding Asparanin B's physical characteristics (J. Romagni & F. Dayan, 2000).

Chemical Properties Analysis

The chemical properties of Asparanin B, including reactivity, chemical stability, and interaction with other compounds, are influenced by its molecular structure and synthesis pathway. The enzyme asparagine synthetase's ability to catalyze reactions under various conditions offers insight into Asparanin B's chemical properties. Understanding these properties is crucial for exploring its potential applications and interactions with other chemical compounds (S. Boehlein et al., 1998).

科学研究应用

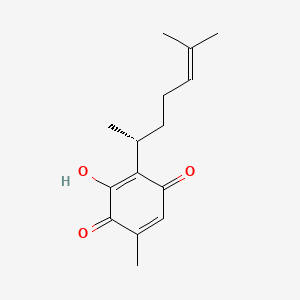

抗癌活性

芦丁 B 是一种从 Asparagus officinalis L. 中提取的甾体皂苷,已显示出有希望的抗癌特性。研究表明了其在诱导各种癌细胞系中细胞周期停滞和凋亡方面的功效:

肝细胞癌

与芦丁 B 密切相关的芦丁 A 诱导 HepG2 细胞中 G(2)/M 细胞周期停滞和凋亡。此过程涉及细胞周期相关蛋白的下调和通过 p53 非依赖性方式激活凋亡途径 (Liu 等人,2009 年)。

子宫内膜癌

芦丁 A 通过线粒体途径和抑制 PI3K/AKT/mTOR 途径抑制增殖并诱导子宫内膜癌细胞凋亡 (Zhang 等人,2019 年)。

抗转移作用

在人类子宫内膜癌中,芦丁 A 通过抑制 Ras/ERK/MAPK 途径中的细胞迁移和侵袭来证明抗转移作用 (Zhang 等人,2021 年)。

线虫杀灭活性

芦丁 B 等甾体皂苷具有线虫杀灭活性,影响 Meloidogyne incognita 等线虫幼虫的活动性。这表明在农业害虫管理中具有潜在的应用 (Meher 等人,1988 年)。

属性

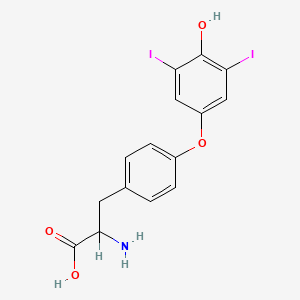

IUPAC Name |

(2S,3R,4R,5R,6S)-2-[(2R,3S,4S,5R,6R)-4-hydroxy-2-(hydroxymethyl)-6-[(1R,2S,4S,5'S,6R,7S,8R,9S,12S,13S,16S,18R)-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icosane-6,2'-oxane]-16-yl]oxy-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-3-yl]oxy-6-methyloxane-3,4,5-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C45H74O17/c1-19-8-13-45(55-18-19)20(2)30-27(62-45)15-26-24-7-6-22-14-23(9-11-43(22,4)25(24)10-12-44(26,30)5)57-42-39(61-41-36(53)34(51)32(49)28(16-46)58-41)37(54)38(29(17-47)59-42)60-40-35(52)33(50)31(48)21(3)56-40/h19-42,46-54H,6-18H2,1-5H3/t19-,20-,21-,22+,23-,24+,25-,26-,27-,28+,29+,30-,31-,32+,33+,34-,35+,36+,37-,38+,39+,40-,41-,42+,43-,44-,45+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BCUDKRWNGQAFLF-PJFZGHSASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC2(C(C3C(O2)CC4C3(CCC5C4CCC6C5(CCC(C6)OC7C(C(C(C(O7)CO)OC8C(C(C(C(O8)C)O)O)O)O)OC9C(C(C(C(O9)CO)O)O)O)C)C)C)OC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1CC[C@@]2([C@H]([C@H]3[C@@H](O2)C[C@@H]4[C@@]3(CC[C@H]5[C@H]4CC[C@H]6[C@@]5(CC[C@@H](C6)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO)O[C@H]8[C@@H]([C@@H]([C@H]([C@@H](O8)C)O)O)O)O)O[C@H]9[C@@H]([C@H]([C@@H]([C@H](O9)CO)O)O)O)C)C)C)OC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C45H74O17 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501317487 | |

| Record name | Shatavarin IV | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501317487 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

887.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Asparanin B | |

CAS RN |

84633-34-1 | |

| Record name | Shatavarin IV | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=84633-34-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Asparanin B | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0084633341 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Shatavarin IV | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501317487 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ASPARANIN B | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z905922Y1P | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。